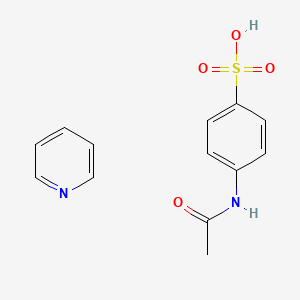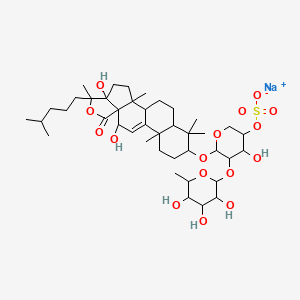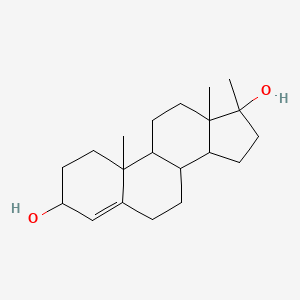
17-Methyl-4-androstene-3alpha,17alpha-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
17-甲基-4-雄烯-3α,17α-二醇的合成涉及多个步骤,通常从合适的类固醇前体开始。合成路线通常包括:
氢化: 该步骤涉及在特定条件下将氢添加到前体化合物中,以达到所需的饱和度。
甲基化: 使用甲基化试剂在第 17 位引入甲基。
氧化和还原: 这些反应用于在类固醇骨架上的特定位置引入或修饰官能团。
工业生产方法通常是专有的,并且涉及优化的反应条件,以最大限度地提高产量和纯度。 这些方法通常包括先进的纯化技术,如色谱法和结晶 .
化学反应分析
17-甲基-4-雄烯-3α,17α-二醇会发生各种化学反应,包括:
氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂将羟基转化为酮或醛。
还原: 还原反应,通常使用像氢化铝锂这样的试剂,可以将酮转化为醇。
取代: 卤化或其他取代反应可以在类固醇骨架上的特定位置引入新的官能团。
这些反应中常用的试剂包括:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化铝锂,硼氢化钠。
甲基化试剂: 碘甲烷,硫酸二甲酯。
科学研究应用
17-甲基-4-雄烯-3α,17α-二醇在科学研究中具有广泛的应用:
化学: 用作类固醇化学和合成途径研究中的参考化合物。
生物学: 用于研究雄激素活性及其对细胞过程的影响。
医学: 研究其在激素替代疗法和肌肉萎缩疾病中的潜在治疗应用。
工业: 用于开发新的基于类固醇的药物和性能增强剂.
作用机制
17-甲基-4-雄烯-3α,17α-二醇的作用机制涉及其与靶组织中的雄激素受体的相互作用。该化合物与这些受体结合后,会调节参与男性特征发育和维持的特定基因的表达。 分子靶标包括参与类固醇代谢和信号通路中的各种酶和蛋白质 .
相似化合物的比较
17-甲基-4-雄烯-3α,17α-二醇可以与其他类似化合物进行比较,例如:
睾酮: 主要的男性性激素,具有类似的结构,但在第 17 位缺少甲基。
双氢睾酮 (DHT): 一种更强的雄激素,来源于睾酮,并具有类似的作用机制。
甲睾酮: 一种合成的合成代谢类固醇,具有类似的结构,但官能团不同。
属性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3 |
InChI 键 |
BNUOCVTVOYWNJC-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


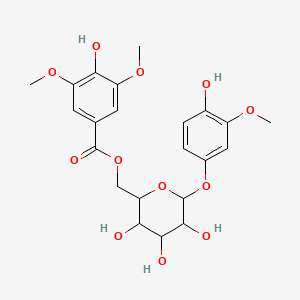

![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
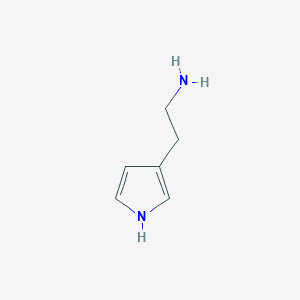
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
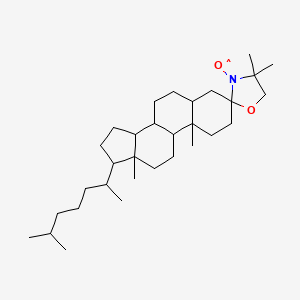
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)
![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)
